![molecular formula C16H15Cl2N3O3S B4191682 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide
Overview
Description
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, commonly known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, DPP-4 inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Mechanism of Action
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide), which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to improve glycemic control and reduce HbA1c levels in patients with type 2 diabetes. In addition, they have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients. Some studies have also suggested that 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors may have beneficial effects on cardiovascular function and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their specificity for the 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide enzyme, which allows for precise control over the inhibition of this target. Additionally, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied and are well-characterized, which facilitates their use in experimental settings. However, one limitation of using 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in lab experiments is their potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors. One area of interest is the development of more potent and selective 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors, which may improve their efficacy and reduce the risk of off-target effects. Another area of interest is the investigation of the long-term effects of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors on cardiovascular function and other physiological processes. Finally, there is ongoing research into the use of 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors in combination with other drugs for the treatment of type 2 diabetes and other conditions.
Scientific Research Applications
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been extensively studied for their potential use in the treatment of type 2 diabetes. Numerous clinical trials have demonstrated their efficacy in improving glycemic control and reducing HbA1c levels. In addition, 1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide inhibitors have been shown to have a low risk of hypoglycemia and are generally well-tolerated by patients.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-pyridin-3-ylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-13-6-5-12(9-14(13)18)25(23,24)21-8-2-4-15(21)16(22)20-11-3-1-7-19-10-11/h1,3,5-7,9-10,15H,2,4,8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZERFGPLEHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.